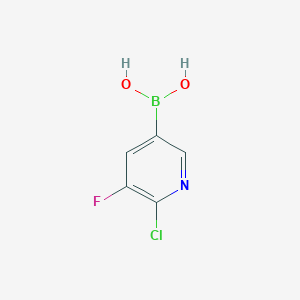

(6-Chloro-5-fluoropyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(6-chloro-5-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEKVQKALFWZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647880 | |

| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-66-7 | |

| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (6-Chloro-5-fluoropyridin-3-yl)boronic acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

(6-Chloro-5-fluoropyridin-3-yl)boronic acid , a halogenated pyridine boronic acid derivative, is a key building block in modern medicinal chemistry and drug discovery. Its strategic placement of chloro and fluoro substituents on the pyridine ring, combined with the versatile reactivity of the boronic acid moiety, makes it an invaluable synthon for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and structured data presentation.

Physicochemical Properties

While specific experimental data for the melting point of this compound is not widely published, its physical and chemical characteristics can be inferred from its structure and available data for related compounds. It is expected to be a solid at room temperature.

| Property | Value | Source |

| CAS Number | 1072946-66-7 | [1] |

| Molecular Formula | C₅H₄BClFNO₂ | [1] |

| Molecular Weight | 175.35 g/mol | [1] |

| Appearance | Expected to be a solid | N/A |

Synthesis of this compound

The synthesis of this compound can be approached through established methodologies for the preparation of aryl and heteroaryl boronic acids. The two primary strategies involve either a halogen-metal exchange followed by borylation or a palladium-catalyzed Miyaura borylation.

Synthetic Pathways Overview

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

Method 1: Halogen-Metal Exchange followed by Borylation

This method leverages the differential reactivity of the halogen atoms on a suitable precursor, such as 3,5-dichloro-2-fluoropyridine, to achieve regioselective lithiation and subsequent borylation.

Starting Material: 3,5-dichloro-2-fluoropyridine

Experimental Workflow:

References

Physicochemical characteristics of (6-Chloro-5-fluoropyridin-3-yl)boronic acid

An In-depth Technical Guide on the Physicochemical Characteristics of (6-Chloro-5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal organoboron compound widely utilized as a synthetic intermediate in organic chemistry. Its significance is particularly pronounced in the realm of medicinal chemistry, where it serves as a key building block for constructing complex molecules via transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details established experimental protocols for its synthesis, and illustrates its application in the widely used Suzuki-Miyaura cross-coupling reaction. The information is curated to support researchers and drug development professionals in the effective and safe utilization of this versatile reagent.

Core Physicochemical Data

The fundamental properties of this compound are critical for its storage, handling, and reactivity in synthetic applications. The data compiled from various chemical suppliers and databases are summarized below.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1072946-66-7[1][2] |

| Molecular Formula | C₅H₄BClFNO₂ |

| Molecular Weight | 175.35 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 180-183 °C (for the related 6-chloro-5-methyl analog)[3] |

Note: Specific properties like boiling point, pKa, and precise solubility are not extensively reported in the public domain and may require experimental determination.

Experimental Protocols

Synthesis via Halogen-Metal Exchange and Borylation

The synthesis of pyridinyl boronic acids is commonly achieved through a halogen-metal exchange followed by borylation.[4] This regioselective method is effective for precursors like dihalopyridines. The general workflow is outlined below.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reactor Setup: A multi-necked, flame-dried flask is assembled with a stirrer, thermometer, and dropping funnel, and maintained under an inert atmosphere (e.g., Argon).

-

Lithiation: The starting material, 3-bromo-2-chloro-5-fluoropyridine, is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78 °C. A solution of n-butyllithium (n-BuLi) is added dropwise, maintaining the low temperature to facilitate regioselective lithium-halogen exchange at the more reactive bromine position.

-

Borylation: Following the lithiation, a borate ester, such as triisopropyl borate, is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis & Isolation: The reaction is quenched by the careful addition of an aqueous acid (e.g., 2M HCl). The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization or silica gel column chromatography to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an exceptionally useful reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly in the production of biaryl and hetero-biaryl scaffolds common in pharmaceutical compounds.[5][6][7][8]

The reaction involves the coupling of the boronic acid with an aryl or vinyl halide (or triflate) catalyzed by a palladium(0) complex.[8]

Caption: Logical relationship of reactants in a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol:

-

Reagent Preparation: In a reaction vessel, this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents) are combined.

-

Solvent Addition: The vessel is purged with an inert gas, and a degassed solvent or solvent mixture (e.g., dioxane/water, toluene) is added.

-

Reaction: The mixture is heated (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the desired coupled product.

References

- 1. 1072946-66-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 6-Chloro-5-methylpyridine-3-boronic acid, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to (6-Chloro-5-fluoropyridin-3-yl)boronic acid (CAS Number: 1072946-66-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Chloro-5-fluoropyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry and agrochemical research. The document details its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel bioactive molecules.

Physicochemical Properties

This compound is a halogenated pyridine derivative containing a boronic acid functional group. This unique combination of structural features makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1072946-66-7 | N/A |

| Molecular Formula | C₅H₄BClFNO₂ | [1] |

| Molecular Weight | 175.35 g/mol | [1] |

| Boiling Point | 325.4 °C at 760 mmHg | N/A |

| Density | 1.51 g/cm³ | N/A |

| pKa (Predicted) | 5.65 ± 0.10 | N/A |

| Storage | Store at -20°C under an inert atmosphere. | [1] |

Synthesis and Reaction Mechanisms

The primary synthetic route to this compound and other halo-substituted pyridinyl boronic acids involves a halogen-metal exchange followed by borylation. This method leverages the differential reactivity of halogen atoms on the pyridine ring to achieve regioselective functionalization.

General Synthetic Workflow: Halogen-Metal Exchange and Borylation

A common precursor for the synthesis of related 6-halo-pyridin-3-yl boronic acids is 2,5-dichloropyridine.[2] The greater reactivity of the chlorine atom at the 5-position allows for selective lithiation and subsequent reaction with a borate ester to introduce the boronic acid moiety. While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general experimental procedure for a related compound is outlined below.

Experimental Protocol: Synthesis of a 6-Halo-Pyridin-3-yl Boronic Acid (General Procedure) [2]

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the starting dihalopyridine (e.g., 2,5-dichloropyridine) and an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of an organolithium reagent (e.g., n-butyllithium in hexanes) is added dropwise to the cooled solution while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithium-halogen exchange.

-

Borylation: A trialkyl borate (e.g., triisopropyl borate) is then added dropwise to the reaction mixture, again maintaining the low temperature. The mixture is stirred for an additional period at low temperature before being allowed to warm slowly to room temperature.

-

Work-up: The reaction is quenched by the careful addition of an aqueous acid solution (e.g., 2 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid, which may be further purified by crystallization or chromatography.

Caption: General workflow for the synthesis of 6-halo-pyridin-3-yl boronic acids.

Applications in Organic Synthesis

This compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical and agrochemical compounds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboronic acid with an organic halide in the presence of a palladium catalyst and a base. The 6-chloro-5-fluoro-3-pyridinyl moiety can be efficiently coupled with various aryl or heteroaryl halides to generate a diverse range of substituted pyridines.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel is added the aryl or heteroaryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, with or without water) is added.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a period of time until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and boronic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon atom attached to the boron will likely exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.35 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band), B-O stretching, C-Cl stretching, and C-F stretching, as well as aromatic C-H and C=C/C=N stretching vibrations.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is recommended to store the compound at -20°C under an inert atmosphere to prevent degradation.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it an important tool for researchers in drug discovery and agrochemical development. This guide provides a summary of its known properties and synthetic applications, serving as a resource for scientists working with this compound. Further research to fully characterize its physical and spectral properties would be beneficial to the scientific community.

References

A Technical Guide to the Spectral Analysis of (6-Chloro-5-fluoropyridin-3-yl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed overview of the expected spectral characteristics of (6-Chloro-5-fluoropyridin-3-yl)boronic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific compound, this guide presents predicted data based on the analysis of analogous structures and general principles of spectroscopy. It also includes comprehensive, generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the spectral data of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H, ¹³C, ¹¹B, and ¹⁹F NMR Spectral Data

| Nucleus | Solvent | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | DMSO-d₆ | ~8.6 | d | ~2.0 |

| ~8.2 | d | ~2.0 | ||

| ~8.0 (broad s, 2H, B(OH)₂) | s | |||

| ¹³C | DMSO-d₆ | ~155 (d, ¹JCF) | d | ~240 |

| ~148 (d) | d | |||

| ~140 (d, ³JCF) | d | ~15 | ||

| ~135 | s | |||

| ~125 (d, ²JCF) | d | ~20 | ||

| ¹¹B | DMSO-d₆ | ~28-30 | broad s | |

| ¹⁹F | DMSO-d₆ | ~-120 to -130 | s |

Table 2: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3400-3200 | Strong, broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=C, C=N stretch (aromatic ring) | 1600-1450 | Medium-Strong |

| B-O stretch | 1380-1320 | Strong |

| C-F stretch | 1250-1000 | Strong |

| C-Cl stretch | 800-600 | Medium-Strong |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ionization Mode | Predicted m/z | Interpretation |

| ESI- | 175.9 | [M-H]⁻ |

| ESI+ | 177.9 | [M+H]⁺ |

| 159.9 | [M-OH]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectral analysis of solid organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum should be acquired on the same spectrometer.

-

Proton decoupling is typically used to simplify the spectrum.

-

A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

¹¹B NMR Acquisition:

-

The ¹¹B NMR spectrum can provide information about the boron environment.[1]

-

A specific probe tuned to the ¹¹B frequency is required.

-

A simple one-pulse experiment is usually sufficient.

-

Chemical shifts are referenced to an external standard such as BF₃·OEt₂.

-

-

¹⁹F NMR Acquisition:

-

The ¹⁹F NMR spectrum is crucial for fluorinated compounds.[2]

-

A probe capable of observing the ¹⁹F nucleus is necessary.

-

A simple one-pulse experiment with proton decoupling is typically used.

-

Chemical shifts are referenced to an external standard such as CFCl₃.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

A typical spectrum is an average of 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solution may need to be further diluted depending on the sensitivity of the instrument.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) should be optimized for the analyte.

-

Mass spectra are typically acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectral characterization of a novel organic compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectral analysis of an organic compound.

References

An In-depth Technical Guide on the Solubility Profile of (6-Chloro-5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (6-Chloro-5-fluoropyridin-3-yl)boronic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on presenting general solubility trends for related boronic acids, a detailed experimental protocol for solubility determination, and key applications where solubility is a critical factor.

General Solubility Characteristics of Arylboronic Acids

Arylboronic acids, as a class of compounds, generally exhibit higher solubility in polar organic solvents. Their solubility is influenced by factors such as the nature of the substituents on the aromatic ring and the properties of the solvent. The presence of halogen atoms, like chlorine and fluorine in this compound, can impact the molecule's polarity and its interactions with solvent molecules. It is anticipated that this compound will be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and may have moderate to good solubility in alcohols like methanol and ethanol. Its solubility in nonpolar solvents is expected to be limited.

Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Tetrahydrofuran (THF) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 |

Experimental Protocols

A reliable method for determining the solubility of boronic acids is the dynamic method, which involves identifying the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[1][2][3]

Materials and Apparatus:

-

This compound (high purity)

-

High-purity, anhydrous solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)

-

Luminance probe or turbidity sensor (visual observation can be a less precise alternative)

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

Procedure:

-

Sample Preparation:

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant rate.[1]

-

Slowly increase the temperature of the bath (e.g., 0.2-0.5 °C/min).[1]

-

Monitor the turbidity of the solution. The temperature at which the last solid particles disappear is the solubility temperature for that concentration.[1][3]

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the boronic acid in the same solvent.[1]

-

Plot the solubility temperature against the mole fraction or concentration to construct a solubility curve.

-

Mandatory Visualization

To provide a practical context for the importance of solubility, the following diagrams illustrate a general workflow for solubility determination and a typical application of arylboronic acids in organic synthesis.

References

The Advent of a Key Building Block: A Technical Review on the Synthesis of (6-Chloro-5-fluoropyridin-3-yl)boronic acid

(6-Chloro-5-fluoropyridin-3-yl)boronic acid has emerged as a crucial intermediate in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. Its trifunctional nature—possessing chloro, fluoro, and boronic acid moieties on a pyridine scaffold—allows for sequential and site-selective functionalization, making it a valuable component in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the plausible synthetic routes, experimental protocols, and associated data for the preparation of this important building block.

While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis relies on well-established methodologies for the preparation of aryl and heteroaryl boronic acids. The primary strategies involve the borylation of a corresponding halo- or organometallic-pyridine precursor.

Synthetic Strategies and Methodologies

The preparation of this compound can be approached through two principal synthetic pathways:

-

Halogen-Metal Exchange followed by Borylation: This classic method involves the reaction of a dihalopyridine precursor with a strong organolithium base to selectively replace one halogen with lithium. The resulting lithiated intermediate is then quenched with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.

-

Palladium-Catalyzed Miyaura Borylation: This more modern approach utilizes a palladium catalyst to directly couple a dihalopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The resulting boronic ester is then hydrolyzed to the boronic acid.

These methods offer distinct advantages and are chosen based on factors such as substrate availability, desired scale, and tolerance of functional groups.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of pyridinyl boronic acids using the aforementioned methods. The data is compiled from analogous preparations reported in the literature and serves as a general guideline for the synthesis of this compound.

| Parameter | Halogen-Metal Exchange & Borylation | Miyaura Borylation |

| Starting Material | 3,5-Dichloro-2-fluoropyridine | 3-Bromo-5-chloro-2-fluoropyridine |

| Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc |

| Solvent | THF/Toluene | 1,4-Dioxane |

| Reaction Temperature | -78 °C to room temperature | 80-100 °C |

| Reaction Time | 2-4 hours | 12-24 hours |

| Yield | 60-80% | 70-90% |

| Purity (typical) | >95% (after purification) | >97% (after purification) |

Experimental Protocols

Method 1: Halogen-Metal Exchange and Borylation

This protocol describes a representative procedure for the synthesis of a 6-halopyridin-3-yl boronic acid, adapted for the specific target compound.[1]

Step 1: Lithiation A solution of 3,5-dichloro-2-fluoropyridine in a mixture of THF and toluene is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (1.1 equivalents) is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation at the 5-position.

Step 2: Borylation Triisopropyl borate (1.2 equivalents) is then added to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

Step 3: Hydrolysis The reaction is quenched by the addition of aqueous hydrochloric acid (2 M). The mixture is stirred vigorously for 1-2 hours to effect the hydrolysis of the boronate ester to the boronic acid.

Step 4: Isolation and Purification The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford this compound as a solid.

Method 2: Palladium-Catalyzed Miyaura Borylation

This protocol outlines a general procedure for the Miyaura borylation of a halopyridine.[1]

Step 1: Reaction Setup To a reaction vessel are added 3-bromo-5-chloro-2-fluoropyridine, bis(pinacolato)diboron (1.1 equivalents), potassium acetate (2.0 equivalents), and a palladium catalyst such as PdCl₂(dppf) (2-5 mol%). The vessel is purged with an inert gas (e.g., argon or nitrogen).

Step 2: Reaction Anhydrous 1,4-dioxane is added, and the reaction mixture is heated to 80-100 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

Step 3: Workup The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.

Step 4: Hydrolysis and Purification The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl). The crude boronic acid is then purified by recrystallization or column chromatography.

Logical Workflow and Diagrams

The overall process for the discovery and development of a synthetic route for this compound can be visualized as a logical progression from identifying the need for the compound to establishing a reliable synthesis.

Caption: Logical workflow for the discovery and synthesis of this compound.

The following diagram illustrates the general experimental workflow for the Halogen-Metal Exchange and Borylation method.

Caption: Experimental workflow for the synthesis via halogen-metal exchange and borylation.

This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of the synthesis of this compound. The detailed methodologies and comparative data serve as a valuable resource for the laboratory-scale preparation and further application of this versatile chemical intermediate.

References

Reactivity profile of (6-Chloro-5-fluoropyridin-3-yl)boronic acid with common reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity profile of (6-Chloro-5-fluoropyridin-3-yl)boronic acid with common reagents. Due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature, this guide combines foundational principles of boronic acid chemistry, data from structurally analogous compounds, and generalized protocols to predict its reactivity and provide actionable experimental frameworks.

Core Concepts: Stability and Handling

This compound is a heterocyclic organoboron compound that serves as a key building block in medicinal chemistry and materials science.[1][2] Like other boronic acids, its stability is a critical consideration for storage and handling. It is susceptible to degradation pathways such as oxidation and protodeboronation, particularly under harsh pH conditions. For optimal integrity, it is recommended to store the compound at 2-8°C under an inert atmosphere in a tightly sealed, opaque container to protect it from light, moisture, and oxygen.

Predicted Reactivity Profile

The reactivity of this compound is governed by the boronic acid functional group and modulated by the electronic properties of the chloro- and fluoro-substituted pyridine ring. The electron-withdrawing nature of the halogen substituents and the pyridine nitrogen atom is expected to influence the nucleophilicity of the organic moiety during transmetalation in cross-coupling reactions.

The primary utility of this reagent lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1][2] It is also expected to participate in other metal-catalyzed cross-coupling reactions, such as the copper-catalyzed Chan-Lam coupling for C-N and C-O bond formation.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is the most prominent application for this class of boronic acid, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2] The reaction couples the pyridylboronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

General Reaction Mechanism

The catalytic cycle for the Suzuki-Miyaura reaction is well-established and proceeds via three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form an Ar-Pd(II)-X complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its pyridyl group to the palladium center.

-

Reductive Elimination: The coupled product (Ar-pyridyl) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[3][4][5]

References

A Technical Guide to (6-Chloro-5-fluoropyridin-3-yl)boronic acid: Commercial Availability, Suppliers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

(6-Chloro-5-fluoropyridin-3-yl)boronic acid (CAS No. 1072946-66-7) is a halogenated pyridine boronic acid derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, offers medicinal chemists a versatile scaffold for the synthesis of novel small molecules with potential therapeutic applications. This technical guide provides an in-depth overview of its commercial availability from various suppliers and details a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The purity and quantity offered can vary, and it is recommended to request a certificate of analysis from the supplier to confirm the quality of the material. Below is a summary of some of the key suppliers and their product offerings.

| Supplier | Catalog Number | Purity | Available Quantities |

| BLDpharm | BD00788166 | 97% | 1g, 5g, 25g |

| AbacipharmTech | CB04071 | >95% | 1g, 5g, 10g |

| Amerigo Scientific | Inquire | ≥95% | Inquire |

| Laibo Chem | Inquire | Inquire | 1g, 5g |

| Ark Pharm | AK-39521 | >98% | 1g, 5g, 25g |

| Combi-Blocks | Inquire | >95% | Inquire |

| Thermo Fisher Scientific (Alfa Aesar) | Inquire | >97% | Inquire |

Note: Availability and product specifications are subject to change. It is advisable to consult the respective supplier's website for the most current information.

Physicochemical Properties

-

Molecular Formula: C₅H₄BClFNO₂

-

Molecular Weight: 175.35 g/mol

-

Appearance: Off-white to light yellow powder

-

Storage: Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Recommended storage temperature is 2-8°C.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. The presence of the halogen atoms on the pyridine ring allows for selective and sequential cross-coupling reactions, providing a route to complex molecular architectures.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on general procedures for similar reactions and may require optimization for specific substrates.

Reaction Scheme:

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)

-

Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

-

Water (degassed)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

The reaction mixture is then heated to a temperature between 80-120 °C with vigorous stirring. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Logical Workflow for Utilizing this compound in Drug Discovery

The following diagram illustrates a typical workflow for incorporating this compound into a drug discovery program.

This workflow highlights the central role of this compound as a key building block for generating a diverse library of compounds for biological screening. The iterative nature of the process, particularly the feedback loop from lead optimization to further synthesis, is crucial for refining the structure-activity relationship (SAR) and ultimately identifying a promising drug candidate.

Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocol provided is a representative example and should be adapted and optimized for specific applications. Always follow appropriate laboratory safety procedures.

Safety data sheet and handling precautions for (6-Chloro-5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for (6-Chloro-5-fluoropyridin-3-yl)boronic acid (CAS No. 1072946-66-7). The information presented is intended to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative containing a boronic acid functional group. Such compounds are valuable building blocks in organic synthesis, particularly in cross-coupling reactions.[1][2]

| Property | Value | Source |

| CAS Number | 1072946-66-7 | [3][4][5][6][7][8] |

| Molecular Formula | C5H4BClFNO2 | [3][4][5] |

| Molecular Weight | 175.35 g/mol | [3][4][6] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Boiling Point | 325.4 °C at 760 mmHg | [4] |

| Flash Point | 150.6 °C | [4] |

| Purity | >95% | [5] |

Hazard Identification and Classification

| Hazard Class | Category | Precautionary Statement Codes |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |

Note: This classification is based on data for analogous compounds and should be used for guidance pending a definitive classification of this compound.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Avoid inhalation of dust. Use a NIOSH-approved respirator if ventilation is inadequate.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

For long-term storage, it is recommended to store in a freezer under an inert atmosphere at -20°C.[3]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and response protocols.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep up the spilled solid and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

This compound is primarily used as a reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. These reactions are fundamental in the synthesis of complex molecules for pharmaceutical and agrochemical research.[1][2]

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 equivalents), and a base (e.g., K2CO3, Na2CO3, 2.0-3.0 equivalents).

-

The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.

-

The reaction mixture is heated with stirring for a specified time, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound itself. Boronic acids, in general, are a class of compounds with diverse biological activities and are known to act as inhibitors for various enzymes, including proteases.[9][10] Some boronic acid-containing compounds have been developed as drugs.[9] The biological effects of this specific compound would need to be determined through dedicated research.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for the safe handling and emergency response for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1072946-66-7|this compound|BLD Pharm [bldpharm.com]

- 4. Cas 1072946-66-7,2-CHLORO-3-FLUOROPYRIDINE-5-BORONIC ACID | lookchem [lookchem.com]

- 5. keyorganics.net [keyorganics.net]

- 6. capotchem.cn [capotchem.cn]

- 7. apacpharma.com [apacpharma.com]

- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. mdpi.com [mdpi.com]

- 10. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (6-Chloro-5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl structures. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide array of pharmacologically active compounds. The use of substituted heteroaryl boronic acids, such as (6-Chloro-5-fluoropyridin-3-yl)boronic acid, allows for the precise introduction of key pharmacophores. The fluorine and chlorine substituents on the pyridine ring can significantly influence the physicochemical properties of the resulting molecules, including metabolic stability, pKa, and binding affinity to biological targets.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The resulting fluorinated biarylpyridine scaffolds are valuable intermediates in the synthesis of potent kinase inhibitors, which play a crucial role in regulating cell signaling pathways implicated in cancer and other diseases.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with representative aryl bromides.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Boronic Acid | This compound |

| Aryl Halide | Various aryl/heteroaryl bromides |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Base | Aqueous Sodium Carbonate (Na₂CO₃) |

| Solvent | 1,4-Dioxane |

| Temperature | 80-100 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Table 2: Representative Yields of Suzuki-Miyaura Coupling Products

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 2-Chloro-3-fluoro-5-(4-methoxyphenyl)pyridine | 85 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Chloro-3-fluoro-5-(4-(trifluoromethyl)phenyl)pyridine | 78 |

| 3 | 3-Bromopyridine | 2-Chloro-3-fluoro-5-(pyridin-3-yl)pyridine | 72 |

| 4 | 1-Bromo-3,5-dimethoxybenzene | 2-Chloro-5-(3,5-dimethoxyphenyl)-3-fluoropyridine | 88 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Reflux condenser or microwave reactor

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and sodium carbonate (2.0 equivalents).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction).

-

Stir the reaction mixture at room temperature for 10 minutes to ensure all solids are well-suspended.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The fluorinated biarylpyridine scaffolds synthesized via this Suzuki-Miyaura coupling are key components in the development of kinase inhibitors. These inhibitors can target critical signaling pathways, such as the VEGFR-2 pathway, which is implicated in tumor angiogenesis.

Caption: Drug discovery workflow for kinase inhibitors.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (6-Chloro-5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of (6-Chloro-5-fluoropyridin-3-yl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules containing a fluorinated pyridine scaffold.

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and widely used methods for the formation of carbon-carbon bonds.[1] These reactions are valued for their mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[1] this compound is a key substrate for introducing the 6-chloro-5-fluoropyridin-3-yl moiety, which can be a critical pharmacophore in drug discovery programs. The presence of both chloro and fluoro substituents offers opportunities for further functionalization and modulation of physicochemical properties.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction of this compound with an organic halide (Ar-X, where Ar is an aryl or heteroaryl group and X is typically I, Br, or Cl) is illustrated below. The reaction requires a palladium catalyst, a base, and a suitable solvent system.

Caption: General Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the palladium-catalyzed cross-coupling of this compound with aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides or iodides.

Materials:

-

This compound (1.0 - 1.5 equivalents)

-

Aryl or Heteroaryl Halide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME)

-

Water (for aqueous base solutions)

-

Inert Gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask or reaction vial, add this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.

-

Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).

-

Add the degassed solvent (and water if using an aqueous base) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or Heteroaryl Halide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

-

Solvent System (e.g., 1,4-Dioxane/Water 4:1, Acetonitrile/Water 4:1)

-

Microwave Vial

Procedure:

-

In a microwave vial, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-60 minutes).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving chloro- and fluoro-substituted pyridinyl boronic acids with various aryl halides. These conditions can serve as a guide for optimizing the reaction with this compound.

| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aryl Bromide | Pd(PPh₃)₄ (2.5-5) | - | K₂CO₃ | Toluene | 100 | 12-24 | Moderate to Good |

| 2 | Aryl Iodide | Pd(dppf)Cl₂ (3) | - | Na₃PO₄ | Dioxane | 100 | 12 | Moderate to Good |

| 3 | Heteroaryl Bromide | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | Good to Excellent |

| 4 | Aryl Chloride | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF | THF | 50 | 12 | Moderate |

Visualizations

Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below.

Caption: A typical experimental workflow for Suzuki coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting

-

Low or No Conversion:

-

Ensure the reaction is performed under strictly inert conditions, as oxygen can deactivate the palladium catalyst.

-

Check the quality of the boronic acid, as it can degrade over time. Consider using the more stable pinacol ester derivative.

-

The catalyst or ligand may be inactive. Try a different palladium source or a fresh batch of catalyst and ligand. Bulky, electron-rich phosphine ligands are often beneficial for challenging couplings.

-

The base may not be optimal. For less reactive chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.

-

-

Side Reactions (e.g., Homocoupling, Protodeboronation):

-

Lowering the reaction temperature may reduce the rate of side reactions.

-

Ensure the base is not too strong, which can promote protodeboronation.

-

Using a stoichiometric amount of the boronic acid (or a slight excess) can minimize homocoupling of the boronic acid.

-

By following these protocols and considering the troubleshooting tips, researchers can effectively utilize this compound in palladium-catalyzed cross-coupling reactions to synthesize a wide range of valuable compounds.

References

Application Notes and Protocols: (6-Chloro-5-fluoropyridin-3-yl)boronic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(6-Chloro-5-fluoropyridin-3-yl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical applications. Its unique electronic properties, stemming from the presence of both chloro and fluoro substituents on the pyridine ring, make it an attractive reagent for creating diverse libraries of compounds through cross-coupling reactions.

This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of biologically active molecules, such as kinase inhibitors.

Key Applications in Drug Discovery

The substituted pyridine motif is a common feature in many biologically active compounds. The presence of halogen atoms on the pyridine ring of this compound allows for selective, stepwise functionalization, providing a powerful tool for structure-activity relationship (SAR) studies. A significant application of this building block is in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. For instance, the core structures of many Aurora kinase inhibitors can be accessed through the strategic incorporation of functionalized pyridine rings.

Quantitative Data Presentation

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of C-C bonds. The following table summarizes representative reaction conditions and yields for the coupling of a halo-substituted pyridine derivative with an arylboronic acid, demonstrating the feasibility of such transformations. While the example below utilizes a fluorosulfate as a leaving group, the reactivity patterns are analogous for the chloro-substituent in this compound, especially in the context of chemoselective couplings.

| Entry | Aryl/Heteroaryl Halide | Boronic Acid/Ester | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 6-chloro-5-phenylpyridin-3-yl fluorosulfate | p-tolylboronic acid | 2-chloro-3-phenyl-5-(p-tolyl)pyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 91[1] |

| 2 | 4-Bromoanisole | This compound | 4-(6-Chloro-5-fluoropyridin-3-yl)anisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 (microwave) | [Typical range: 70-95] |

| 3 | 2-Bromothiophene | This compound | 2-(6-Chloro-5-fluoropyridin-3-yl)thiophene | Pd(dppf)Cl₂ (3) | Na₃PO₄ | Dioxane | 100 | 16 | [Typical range: 65-90] |

Yields for entries 2 and 3 are representative estimates based on typical Suzuki-Miyaura couplings of similar substrates and may vary depending on the specific reaction conditions and substrate electronics.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.2 equiv)

-

Aryl or Heteroaryl Halide (1.0 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often leading to higher yields and shorter reaction times.

Materials:

-

This compound (1.2 equiv)

-

Aryl or Heteroaryl Halide (1.0 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

-

Base (e.g., K₂CO₃) (2.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)

-

Microwave reaction vial with a stir bar

Procedure:

-

In a microwave reaction vial, combine the aryl/heteroaryl halide, this compound, palladium catalyst, and base.

-

Add the solvent system to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Work-up and purify the product as described in the general protocol.

Visualizations

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Caption: General workflow for Suzuki-Miyaura coupling.

Signaling Pathway: Aurora Kinase Inhibition

Molecules synthesized using this compound as a building block can be designed as inhibitors of key signaling pathways implicated in cancer, such as the Aurora kinase pathway, which is crucial for cell cycle regulation.

Caption: Inhibition of the Aurora kinase signaling pathway.

References

Application Notes and Protocols for Reactions Involving (6-Chloro-5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloro-5-fluoropyridin-3-yl)boronic acid is a key building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a chloro and a fluoro group on the pyridine ring, allows for selective and sequential functionalization, making it a valuable reagent for the synthesis of complex molecular architectures. This boronic acid is particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in pharmaceutical development.

The presence of the fluorine atom can enhance the metabolic stability and modulate the physicochemical properties of the resulting compounds, while the chlorine atom provides a handle for further diversification. These attributes make this compound an attractive starting material for the synthesis of novel therapeutic agents.

This document provides detailed experimental protocols and application data for the use of this compound in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides.

Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various coupling partners.

Table 1: Coupling with Aryl Bromides

| Entry | Aryl Bromide Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 8 | 85 |

| 3 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 95 | 10 | 91 |

| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O (3:1) | 110 | 12 | 82 |

Table 2: Coupling with Heteroaryl Chlorides

| Entry | Heteroaryl Chloride Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Chlorobenzothiazole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 78 |

| 2 | 2-Chloro-5-methyl-1,3,4-thiadiazole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DMF/H₂O (5:1) | 100 | 8 | 75 |

| 3 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | PdCl₂(dppf)-CH₂Cl₂ adduct (10) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 89 |

| 4 | 2-Chloropyrazine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 10 | 80 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound (1.0 - 1.5 equivalents)

-

Aryl or Heteroaryl Halide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-10 mol%)

-

Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, t-BuOH), often with water

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and base (e.g., K₂CO₃, 2.5 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

-

Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the mixture vigorously for the specified time (typically 8-16 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl or heteroaryl-pyridine product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Application Notes and Protocols for C-C Bond Formation with (6-Chloro-5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloro-5-fluoropyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of both chloro and fluoro substituents on the pyridine ring offers opportunities for selective functionalization and modulation of physicochemical properties. The Suzuki-Miyaura cross-coupling reaction is a premier method for carbon-carbon bond formation utilizing boronic acids due to its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.[1]

These application notes provide a summary of representative reaction conditions for Suzuki-Miyaura couplings with analogous chloro- and fluoro-substituted aryl and heteroaryl boronic acids, offering a starting point for the development of specific protocols for this compound. A detailed, generalized experimental protocol is also provided.

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Analogous Boronic Acids

The following table summarizes reaction conditions for Suzuki-Miyaura cross-coupling reactions of various chloro- and fluoro-substituted pyridinyl and phenyl boronic acids with aryl halides. These examples serve as a guide for designing experiments with this compound, for which specific literature examples are sparse. Optimization of these conditions for the specific substrates is recommended.

| Boronic Acid Analog | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| 2-Chloropyridine-3-boronic acid | Aryl Halide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Good |

| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 4-Aminopicolinate | Not specified | Not specified | Not specified | Acetonitrile | Not specified | >95 |

| 2-Fluoropyridine-3-boronic acid | Aryl Halide | Pd₂(dba)₃ (1-2) | SPhos or XPhos (2-4) | K₃PO₄ or Cs₂CO₃ (2-3) | Dioxane/H₂O | 80-100 | Not specified |

| Phenylboronic acid | 2,3,5-trichloropyridine | Pd(OAc)₂ | None | Not specified | Aqueous phase | Mild | High |

| Arylboronic acids | 2-bromopyridine | Pd/C | None | Not specified | Aqueous Isopropanol | Not specified | Good to Excellent[1] |

| Arylboronic acids | solid-supported chloropyrimidines | Pd₂(dba)₃ | P(t-Bu)₃ | KF (spray-dried) | THF | 50 | Moderate |

Mandatory Visualization: Experimental Workflow and Catalytic Cycle

A general workflow for performing a Suzuki-Miyaura cross-coupling reaction is depicted below, followed by a diagram of the catalytic cycle.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Experimental Protocols: Generalized Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. The conditions are based on best practices for similar heteroaryl boronic acids and should be optimized for specific substrates.

Materials:

-

This compound (1.0 - 1.5 equiv.)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv.)

-

Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and ligand (if used).

-

Solvent Addition: Add the degassed solvent or solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable technique such as TLC or LC-MS until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting and Optimization:

-

Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos can mitigate this issue.

-

Protodeboronation: Heteroaryl boronic acids, especially those with electron-withdrawing groups, can be susceptible to protodeboronation (cleavage of the C-B bond). Using milder bases (e.g., K₃PO₄, CsF) and ensuring anhydrous conditions (if the reaction tolerates it) can help minimize this side reaction.

-

Homocoupling: The self-coupling of the boronic acid can occur. Ensuring a thoroughly degassed reaction mixture can reduce this side product.

References

Application Notes and Protocols for Scale-up Synthesis of (6-Chloro-5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract